

Application Notes and Protocols for the Quantification of Dasabuvir in Plasma

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Compound of Interest					
Compound Name:	Dasabuvir				
Cat. No.:	B7980857	Get Quote			

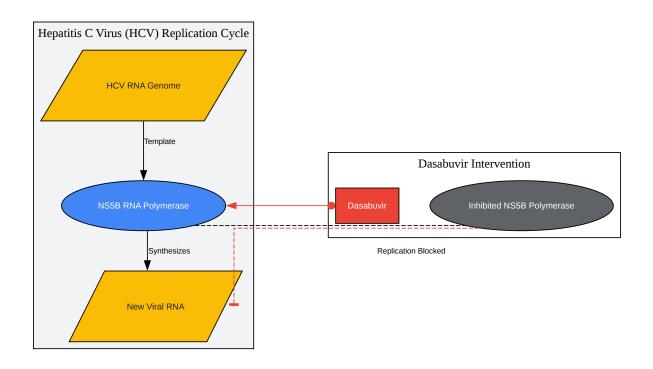
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Dasabuvir** in human plasma, a critical process in pharmacokinetic studies and therapeutic drug monitoring. The protocols outlined below are based on validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application due to its high sensitivity and selectivity.

Mechanism of Action of Dasabuvir

Dasabuvir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4] By binding to the palm domain of the NS5B polymerase, **Dasabuvir** induces a conformational change that halts viral RNA replication, thereby preventing the virus from multiplying.[3][5]





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Dasabuvir's Mechanism of Action

Experimental Protocols Method 1: UHPLC-MS/MS for Simultaneous Quantification of Dasabuvir and Other Antivirals

This method describes the simultaneous quantification of **Dasabuvir** along with other direct-acting antivirals in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation: Solid Phase Extraction (SPE)





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Sample Preparation Workflow

Protocol:

- To a 100 μL plasma sample, add an internal standard.
- Perform protein precipitation by adding 200 μL of acetonitrile.
- Vortex and centrifuge the sample.
- Load the supernatant onto a solid-phase extraction cartridge (e.g., HLB C18).
- Wash the cartridge to remove interferences.
- Elute **Dasabuvir** and other analytes with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- 2. Chromatographic and Mass Spectrometric Conditions



Parameter	Condition		
Chromatography			
System	UHPLC System		
Column	BEH C18 (e.g., 1.7 μm, 2.1 mm x 50 mm)[6]		
Column Temperature	50°C[6]		
Mobile Phase A	5 mM Ammonium Acetate (pH 9.5)[6]		
Mobile Phase B	Acetonitrile[6]		
Flow Rate	0.4 mL/min[6]		
Injection Volume	10 μL		
Gradient	A gradient run is typically employed for optimal separation.		
Mass Spectrometry			
System	Tandem Mass Spectrometer		
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]		
Monitored Transitions	Specific precursor-to-product ion transitions for Dasabuvir and its internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.		

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA).



Validation Parameter	Acceptance Criteria	
Linearity	Correlation coefficient (r²) > 0.99	
Accuracy & Precision	Within ±15% (±20% at LLOQ)[6]	
Recovery	Consistent, precise, and reproducible	
Matrix Effect	Minimal and compensated by the internal standard	
Stability	Stable under various storage and handling conditions	

Method 2: HPLC-UV for Quantification of Dasabuvir

While LC-MS/MS is more common, HPLC with UV detection can be a more accessible alternative, particularly for the analysis of pharmaceutical formulations, and can be adapted for plasma samples with appropriate sample cleanup.

- 1. Sample Preparation: Liquid-Liquid Extraction (LLE)
- Protocol:
 - To a 500 μL plasma sample, add an internal standard.
 - Add a suitable extraction solvent (e.g., ethyl acetate).[7]
 - Vortex vigorously to ensure thorough mixing.
 - Centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube.
 - Evaporate the solvent to dryness.
 - Reconstitute the residue in the mobile phase.
- 2. Chromatographic Conditions



Parameter	Condition
Chromatography	
System	HPLC with UV/DAD Detector
Column	C18 (e.g., 150 mm x 4.6 mm, 3.5 μm)[8]
Mobile Phase	Mixture of phosphate buffer and acetonitrile (e.g., 35:65, v/v)[8]
Flow Rate	1.0 mL/min[8]
Detection Wavelength	254 nm[8]
Injection Volume	20 μL

Quantitative Data Summary

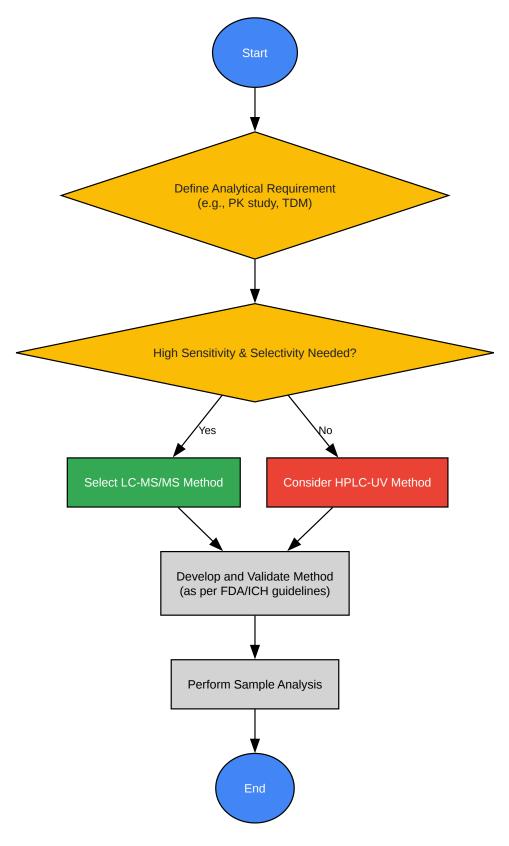
The following table summarizes typical performance characteristics of LC-MS/MS methods for **Dasabuvir** quantification in human plasma.

Method	Linearity Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Deviation)
UHPLC- MS/MS	Varies by lab, typically spans expected clinical concentration s	~1-2[9]	< 15%	< 15%	± 15%[6]
HPLC-UV	Generally higher than LC-MS/MS	Higher than LC-MS/MS	< 15%	< 15%	± 15%

Note: The specific linearity range and LLOQ will depend on the instrumentation and the specific validation performed.



Logical Workflow for Method Selection



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Method Selection Workflow

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